REACTION_CXSMILES
|
C[O:2][C:3](=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7]Br.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[NH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>C(#N)C.O>[N:18]1([CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:2])=[O:9])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCBr)=O
|
Name
|
|
Quantity
|
24.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.104 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0.928 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the whole was stirred at 70° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the whole was subjected to separation/extraction with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was again dissolved in 18% hydrochloric acid (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
the whole was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |